4-Methylpentane-2-sulfonyl chloride

Descripción general

Descripción

4-Methylpentane-2-sulfonyl chloride, also known as MspCl, is a white or off-white crystalline powder. It is used as a chemical reagent in organic synthesis .

Synthesis Analysis

Sulfonyl chlorides, such as 4-Methylpentane-2-sulfonyl chloride, can be synthesized by chlorosulfonation . This process involves the reaction of an electrophile at carbon to form a cationic intermediate . The synthesis of sulfonyl chlorides has been largely dominated by the conversion of sulfonic acids through dehydration by the use of highly oxidizing and unselective reagents .Molecular Structure Analysis

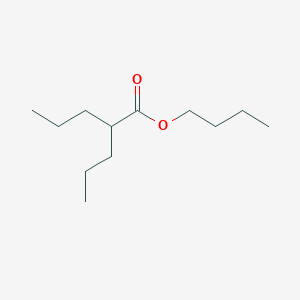

The molecular formula of 4-Methylpentane-2-sulfonyl chloride is C6H13ClO2S . Its molecular weight is 184.69 g/mol .Chemical Reactions Analysis

4-Methylpentane-2-sulfonyl chloride can participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the carbon atoms of the aromatic ring .Aplicaciones Científicas De Investigación

Photocatalysis

4-Methylpentane-2-sulfonyl chloride: is used in photocatalytic processes to synthesize sulfonyl chlorides and sulfonamides . This compound, when activated by light, can participate in chromoselective synthesis, where the color of the incident light alters the chemoselectivity of the reaction. This application is significant in the development of pharmaceuticals and agrochemicals.

Synthesis of Sulfonamides

Sulfonamides are pivotal in the pharmaceutical industry, and 4-Methylpentane-2-sulfonyl chloride serves as a key intermediate in their production . The ability to generate different products from S-arylthioacetates by varying the excitation light is a novel approach that enhances the versatility of this compound in medicinal chemistry.

Protective Group in Synthesis

In synthetic chemistry, 4-Methylpentane-2-sulfonyl chloride is employed as a sulfonyl protecting group . This allows for the temporary modification of a molecule’s reactivity, facilitating subsequent chemical transformations. It’s a crucial step in the synthesis of complex organic molecules.

Intermediate for Elastomers and Polymers

This compound is also an important building block in the manufacture of elastomers and polymers . Its reactive sulfonyl group enables the creation of diverse polymer structures, which are essential in material science.

Synthesis of Dyes and Detergents

The chemical industry utilizes 4-Methylpentane-2-sulfonyl chloride in the synthesis of dyes and detergents . Its reactivity with various nucleophiles allows for the creation of a wide range of colorants and cleaning agents.

Agricultural Chemicals

In agrochemistry, 4-Methylpentane-2-sulfonyl chloride is used to create herbicides and pesticides . Its sulfonyl group plays a role in the development of compounds that are effective in plant protection and pest control.

Catalyst and Receptor Synthesis

The compound finds application in the synthesis of synthetic receptors and catalysts . These are used in analytical chemistry for detecting specific molecules and in accelerating chemical reactions, respectively.

Organic Synthesis via Sulfinyl Radicals

Recently, 4-Methylpentane-2-sulfonyl chloride has been explored for its potential to generate sulfinyl radicals . These radicals are fundamental in organic synthesis, providing a pathway to valuable sulfoxide compounds and demonstrating tolerance to a wide range of hydrocarbons and functional groups.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-methylpentane-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-5(2)4-6(3)10(7,8)9/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDICPXQQCPKMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpentane-2-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524073.png)

![2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol](/img/structure/B1524074.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B1524076.png)